

Comprehensive Characterization of N-Phenylpicolinamide: From Synthesis Verification to Purity Profiling

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Compound of Interest

Compound Name: *N*-Phenylpicolinamide

CAS No.: 10354-53-7

Cat. No.: B014527

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Executive Summary

N-Phenylpicolinamide (CAS: 10354-53-7), also known as N-phenyl-2-pyridinecarboxamide, is a critical bidentate ligand scaffold used extensively in coordination chemistry and medicinal discovery.^{[1][2][3]} Its structural duality—combining an electron-deficient pyridine ring with an electron-rich phenyl ring via an amide linker—makes it a versatile candidate for palladium-catalyzed carbonylation reactions and a pharmacophore for metabotropic glutamate receptor (mGlu4) modulation.

This guide provides a standardized protocol for the synthesis, spectroscopic identification, and purity assessment of **N-Phenylpicolinamide**. It moves beyond basic data listing to explain the why and how of analytical validation, ensuring reproducibility in drug development and catalytic applications.

Physicochemical Profile

Before initiating wet chemistry, the fundamental properties of the reference standard must be established to define handling and storage protocols.

Property	Specification	Context for Analysis
CAS Registry	10354-53-7	Universal identifier for sourcing and regulatory checks.[3]
Formula	C ₁₂ H ₁₀ N ₂ O	MW: 198.22 g/mol .[1][3][4][5] Useful for MS ion extraction ().
Appearance	White to off-white crystalline solid	Yellowing indicates oxidation or aniline impurities.
Melting Point	74–80 °C	Wide range indicates impurity; sharp range (74–76 °C) confirms purity.
LogP (Predicted)	~1.5 – 2.7	Moderate lipophilicity; suitable for Reversed-Phase HPLC (C18).
pKa	~11.9 (Amide NH)	Weakly acidic; stable in neutral/acidic mobile phases.
Solubility	DMSO, MeOH, CH ₂ Cl ₂ , EtOAc	Poor water solubility requires organic diluents for stock solutions.

Synthesis Protocol: The Acid Chloride Route

While coupling agents (DCC/EDC) are common, the Acid Chloride method is preferred for generating high-purity analytical standards because it avoids urea byproducts that complicate purification.

Reagents:

- Picolinic acid (1.0 eq)
- Thionyl chloride (SOCl₂, 3.0 eq)
- Aniline (1.0 eq)

- Triethylamine (Et₃N, 1.2 eq)
- Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

- Activation: Reflux Picolinic acid in neat SOCl₂ for 2 hours. Evaporate excess SOCl₂ under vacuum to obtain Picolinoyl chloride hydrochloride (solid).
 - Critical Control: Ensure complete removal of SOCl₂ to prevent side reactions with aniline.
- Coupling: Dissolve the acid chloride in anhydrous DCM at 0 °C. Add Aniline and Et₃N dropwise.
 - Mechanism:^{[3][6]} Et₃N acts as an HCl scavenger, driving the equilibrium forward.
- Workup: Stir at room temperature for 4 hours. Wash the organic layer with:
 - 1M HCl (removes unreacted aniline and pyridine traces).
 - Sat. NaHCO₃ (removes unreacted picolinic acid).
 - Brine (drying).
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1).

Spectroscopic Characterization (The "Fingerprint")

A. Nuclear Magnetic Resonance (NMR)

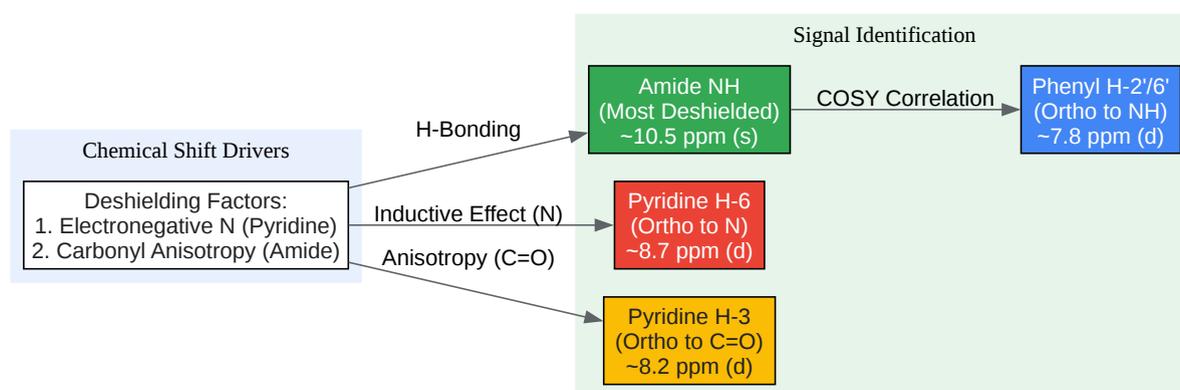
The

¹H NMR spectrum in DMSO-

is the gold standard for identity. The molecule possesses two distinct aromatic systems that must be differentiated.

Assignment Logic (Graphviz Diagram)

The following diagram illustrates the logical flow for assigning protons based on electronic environments (deshielding effects).



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Caption: Logic flow for

H NMR signal assignment. The Amide NH and Pyridine H-6 are the most diagnostic downfield signals.

Expected

H NMR Data (400 MHz, DMSO-

):

- 10.50 (s, 1H, NH): Broad singlet, disappears with D₂O shake.

- 8.72 (d,

Hz, 1H, Py-H6): Most downfield aromatic signal due to proximity to Pyridine Nitrogen.

- 8.18 (d,

Hz, 1H, Py-H3): Deshielded by the adjacent carbonyl group.

- 8.05 (td, 1H, Py-H4): Triplet of doublets.
- 7.78 (d, 2H, Ph-H2,6): Ortho protons on the phenyl ring.
- 7.65 (m, 1H, Py-H5): Often overlaps.
- 7.35 (t, 2H, Ph-H3,5): Meta protons.
- 7.10 (t, 1H, Ph-H4): Para proton.

B. Infrared Spectroscopy (FTIR)

- Amide I (): 1650–1690 cm^{-1} (Strong). The conjugation with the pyridine ring may lower this slightly compared to aliphatic amides.
- Amide II (): $\sim 1530 \text{ cm}^{-1}$ (Medium/Broad).
- N-H Stretch: 3300–3400 cm^{-1} (Sharp in dilute solution, broad in solid state due to H-bonding).
- Pyridine Ring Breathing: $\sim 1580 \text{ cm}^{-1}$.

Chromatographic Purity Assessment (HPLC-UV/MS)

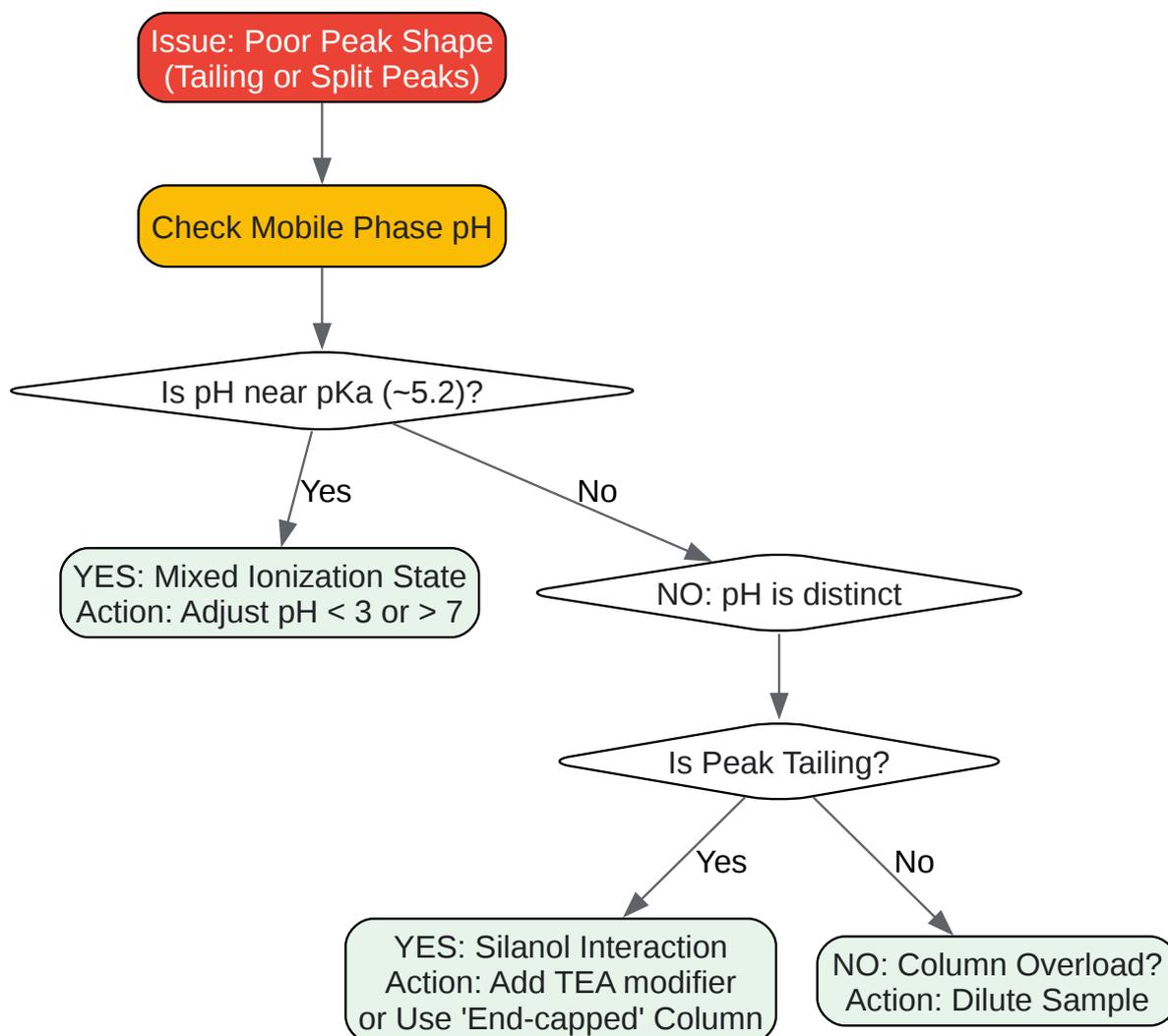
Picolinamides can exhibit peak tailing due to the interaction of the basic pyridine nitrogen with residual silanols on silica columns. The following method mitigates this using a buffered mobile phase.

Method Parameters

- Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 μm .
 - Why: "End-capped" columns reduce silanol activity, improving peak shape for basic pyridines.

- Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 7.0) or 0.1% Formic Acid (pH 2.7).
 - Note: Low pH (Formic acid) protonates the pyridine (pKa ~5.2), keeping it ionized. High pH (Ammonium Acetate) keeps it neutral. Neutral (pH 7) is often preferred for better retention of the pyridine species.
- Mobile Phase B: Acetonitrile (ACN).^[7]
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (primary aromatic absorption) and 270 nm.
- Temperature: 30 °C.

Troubleshooting Decision Tree



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Caption: HPLC Method Development Decision Tree for Pyridine-based Amides.

Structural Insights (X-Ray & Solid State)

While solution data is critical, the solid-state behavior explains solubility and melting point issues.

- **Conformation:** The molecule is typically non-planar in the crystal lattice. The dihedral angle between the pyridine and phenyl rings twists to minimize steric hindrance between the amide

oxygen and the ortho-hydrogens.

- H-Bonding: Intermolecular N-H...O hydrogen bonds form chains or dimers, contributing to the high melting point (74–80 °C) relative to non-amide analogs.
- Implication: Polymorphism is possible. If the melting point deviates significantly (e.g., <70 °C), verify the crystal form or check for solvent inclusion (solvates) using TGA (Thermogravimetric Analysis).

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- To cite this document: BenchChem. [Comprehensive Characterization of N-Phenylpicolinamide: From Synthesis Verification to Purity Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014527#analytical-methods-for-n-phenylpicolinamide-characterization>]

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